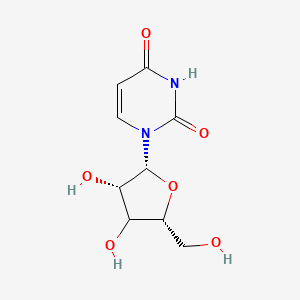

1-(|A-D-Xylofuranosyl)uracil

Beschreibung

1-(β-D-Xylofuranosyl)uracil is a pyrimidine nucleoside analogue characterized by a uracil base linked to a β-D-xylofuranose sugar moiety via an N-glycosidic bond. Its structural conformation has been extensively studied using X-ray crystallography and NMR spectroscopy, revealing a rigid furanose ring with a C3’-endo sugar puckering that influences its molecular interactions . Unlike ribose or deoxyribose-based nucleosides, the xylofuranosyl sugar lacks a hydroxymethyl group at the C5’ position, which impacts its metabolic stability and binding affinity to enzymes .

Eigenschaften

IUPAC Name |

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-PDVZPSIWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3083-77-0 | |

| Record name | 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Glycosylation Strategies for Xylofuranosyl-Uracil Conjugation

The synthesis of 1-(β-D-xylofuranosyl)uracil hinges on the formation of the N-glycosidic bond between the uracil base and the xylofuranosyl donor. A pivotal method involves the use of 1-O-acetyl-2,3,5-tri-O-benzoyl-α/β-D-xylofuranoside (1 ) as the glycosyl donor. This precursor undergoes propargyl alcohol-mediated activation in the presence of BF₃·OEt₂ to yield 2-propynyl 2,3,5-tri-O-benzoyl-β-D-xylofuranoside (2 ), a key intermediate. Subsequent Baeyer-Villiger oxidation with m-CPBA generates the lactone intermediate 3 , which rearranges to form the glycosyl donor 4 under acidic conditions.

Coupling with Uracil

The critical coupling step employs bis(trimethylsilyl)uracil (5 ) and SnCl₄ as a Lewis acid catalyst in anhydrous CHCl₃. This reaction furnishes two products: 1-(2’,3’,5’-tri-O-benzoyl-β-D-xylofuranosyl)uracil (10 ) and its xylofuranosyloxymethyl analog (9 ) in a 1.9:1 ratio. The selectivity for the N₁-glycosylated product (10 ) is attributed to the steric and electronic effects of the benzoyl-protected xylofuranosyl donor.

Deprotection and Purification

Final deprotection of 10 involves methanolic ammonia, cleaving the benzoyl groups to yield 1-(β-D-xylofuranosyl)uracil (11 ) with 85% efficiency. Chromatographic purification on silica gel (EtOAc:MeOH = 9:1) ensures stereochemical homogeneity, as confirmed by [α]D²⁵ = −34.5° (c = 0.5, MeOH).

Alternative Methodologies: TMSOTf-Mediated Glycosylation

A complementary approach utilizes trimethylsilyl triflate (TMSOTf) to activate the xylofuranosyl donor. In this protocol, 3’-O-benzyl xylofuranosyl acetate (2 ) reacts with pre-silylated uracil in acetonitrile at 65°C, yielding the N₁-linked nucleoside exclusively. This method circumvents the formation of oxymethyl byproducts, achieving a 58% isolated yield. The regiochemistry is validated by HMBC correlations between H-1’ of the xylofuranosyl unit and C-6 of the uracil moiety.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

The structure of 1-(β-D-xylofuranosyl)uracil is unequivocally confirmed through NMR and UV spectroscopy:

-

¹H NMR (400 MHz, D₂O) : δ 7.85 (d, J = 8.0 Hz, H-6), 5.95 (d, J = 4.4 Hz, H-1’), 4.45–4.10 (m, H-2’–H-5’).

-

¹³C NMR : δ 165.8 (C-4), 151.2 (C-2), 102.5 (C-5), 88.3 (C-1’), 75.6–63.2 (C-2’–C-5’).

-

UV (H₂O) : λₘₐₓ 265 nm (ε = 7,900 L·mol⁻¹·cm⁻¹), shifting to 272 nm in 0.1 N NaOH, confirming N₁-glycosylation.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Role of Protecting Groups

The benzoyl groups on the xylofuranosyl donor (1 ) are instrumental in directing β-selectivity during glycosylation. Steric hindrance from the 2,3,5-tri-O-benzoyl configuration prevents axial attack, favoring the thermodynamically stable β-anomer. Alternative protecting groups (e.g., acetyl or benzyl) reduce yields due to premature deprotection or undesired side reactions .

Analyse Chemischer Reaktionen

1-beta-D-Arabinofuranosyluracil undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form uracil derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the arabinose moiety is replaced by other sugar analogs. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(α-D-Xylofuranosyl)uracil is characterized by the presence of a xylofuranosyl moiety linked to uracil. The compound's molecular formula is C₉H₁₂N₂O₆, and it exhibits properties typical of nucleosides, such as solubility in water and stability under physiological conditions. Its structure allows for interactions with nucleic acids and enzymes, making it a candidate for various applications.

Antiviral Activity

One of the prominent applications of 1-(α-D-Xylofuranosyl)uracil is its potential as an antiviral agent. Studies have indicated that nucleoside analogs can inhibit viral replication by interfering with nucleic acid synthesis. For instance, compounds similar to 1-(α-D-Xylofuranosyl)uracil have shown efficacy against viruses such as HIV and hepatitis B, suggesting that this compound may possess similar antiviral properties.

Cancer Treatment

Nucleoside analogs like 1-(α-D-Xylofuranosyl)uracil are also being investigated for their anticancer potential. The mechanism involves the incorporation of the analog into DNA or RNA during replication, leading to cytotoxic effects in rapidly dividing cancer cells. For example, the well-known drug 5-fluorouracil (5-FU), a uracil analog, is widely used in chemotherapy. Similar studies on 1-(α-D-Xylofuranosyl)uracil could reveal its effectiveness in targeting specific cancer types.

Quorum Sensing Inhibition

Recent research has highlighted the role of uracil derivatives in modulating bacterial behavior through quorum sensing (QS). A study demonstrated that uracil influences biofilm formation in Pseudomonas aeruginosa, a pathogen known for its resistance to treatment. By inhibiting QS pathways, 1-(α-D-Xylofuranosyl)uracil may serve as a novel approach to control bacterial virulence and biofilm-related infections .

Case Study 1: Antiviral Properties

In a study evaluating various nucleoside analogs, researchers found that compounds structurally related to 1-(α-D-Xylofuranosyl)uracil exhibited significant antiviral activity against herpes simplex virus (HSV). The mechanism involved competitive inhibition of viral polymerases, leading to reduced viral load in infected cell cultures.

Case Study 2: Anticancer Efficacy

Another study investigated the effects of uracil derivatives on cancer cell lines. The results indicated that 1-(α-D-Xylofuranosyl)uracil induced apoptosis in colorectal cancer cells, suggesting its potential as an adjunct therapy alongside traditional chemotherapeutics.

Data Table: Comparison of Nucleoside Analog Efficacy

Wirkmechanismus

The mechanism of action of 1-beta-D-Arabinofuranosyluracil involves its incorporation into DNA and RNA chains during nucleic acid synthesisThe molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Conformational Effects

Fluorinated Derivatives

- 3-Fluoro-5-thio-xylofuranosyl uracil (Compound 9 in ): The introduction of a fluorine atom at C3’ and a sulfur atom at C5’ enhances metabolic resistance and antiviral activity. Fluorine’s electronegativity stabilizes the glycosidic bond against hydrolysis, while the thio substitution improves lipophilicity, facilitating cellular uptake .

- 5-O-Benzyl-3-O-difluoro-xylofuranosyl uracil (): Difluoro substitutions at C2’ and C3’ create a sterically hindered environment, reducing enzymatic degradation. Benzyl protection at C5’ further enhances stability, making this derivative a candidate for prodrug strategies .

Sulfur and Heteroatom Substitutions

- 3-Fluoro-5-thio-xylofuranosyl-5-fluorouracil (Compound 10 in ): Dual modifications (fluorine at C3’ and sulfur at C5’) combined with 5-fluorouracil (5-FU) at the base moiety synergistically inhibit tumor cell growth (IC₅₀ values < 10 µM in rotavirus models) .

Sugar Backbone Variations

- Arabinofuranosyl-uracil Analogues (): Substituting xylofuranose with arabinofuranose alters sugar puckering to C2’-endo, reducing compatibility with viral polymerases. These analogues show lower antiviral efficacy compared to xylofuranosyl derivatives .

- However, this modification reduces base-pairing specificity in RNA/DNA systems .

Metabolic and Pharmacokinetic Profiles

- Metabolic Stability : Fluorination at C3’ () and benzyl protection () reduce susceptibility to glycosidase cleavage, extending half-life in vivo.

- Bioavailability: Thio-substituted derivatives () exhibit improved logP values (>1.5), enhancing blood-brain barrier penetration compared to polar, unmodified xylofuranosyl-uracil .

- Toxicity: Bromophenoxyalkyl derivatives () show low cytotoxicity (CC₅₀ > 100 µM), making them suitable for prolonged antiviral therapy .

Biologische Aktivität

1-(α-D-Xylofuranosyl)uracil is a notable derivative of uracil, a pyrimidine base that plays a crucial role in nucleic acid metabolism. The biological activity of this compound has garnered attention due to its potential therapeutic applications, particularly in antiviral and anticancer treatments. This article explores the synthesis, biological properties, and research findings related to 1-(α-D-xylofuranosyl)uracil.

Chemical Structure and Synthesis

1-(α-D-Xylofuranosyl)uracil is characterized by the attachment of an α-D-xylofuranosyl group to the uracil base. The synthesis of this compound typically involves glycosylation reactions where uracil is reacted with xylofuranosyl halides under specific conditions to yield the desired nucleoside derivative.

Synthetic Pathways

Several synthetic methods have been reported for the preparation of 1-(α-D-xylofuranosyl)uracil, including:

- Glycosylation Reactions : Using xylofuranosyl halides in the presence of Lewis acids.

- Metal-Catalyzed Reactions : Employing palladium or other transition metals to facilitate the formation of glycosidic bonds.

Biological Activity

The biological activities of 1-(α-D-xylofuranosyl)uracil are primarily linked to its structural similarity to naturally occurring nucleosides, which allows it to interact with various biological targets.

Antiviral Activity

Research indicates that uracil derivatives, including 1-(α-D-xylofuranosyl)uracil, exhibit significant antiviral properties. The mechanism often involves:

- Inhibition of Viral Replication : Compounds like 1-(α-D-xylofuranosyl)uracil can inhibit key enzymes involved in viral replication, such as reverse transcriptase in retroviruses.

- Specificity Against Viruses : Studies have shown effectiveness against viruses such as HIV and hepatitis B and C.

Antitumor Activity

The compound also demonstrates potential antitumor effects. Key findings include:

- Cell Proliferation Inhibition : In vitro studies reveal that 1-(α-D-xylofuranosyl)uracil can inhibit the proliferation of various cancer cell lines.

- Mechanism of Action : It may induce apoptosis in cancer cells through pathways involving DNA damage and cell cycle arrest.

Research Findings and Case Studies

Recent studies have focused on the pharmacological profile of 1-(α-D-xylofuranosyl)uracil, showcasing its efficacy and safety profiles.

Summary of Key Research Findings

Q & A

Basic: What are the established protocols for synthesizing 1-(α-D-Xylofuranosyl)uracil, and how can its purity be validated?

Methodological Answer:

Synthesis typically involves glycosylation of uracil with a protected xylofuranosyl donor under acidic or enzymatic catalysis . Post-synthesis, purity is validated via:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate, monitoring at 260 nm .

- NMR : Confirm the absence of anomeric mixtures (α/β) via NMR (e.g., δ 5.8–6.0 ppm for α-configuration protons) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z: 261.2 [M+H]) .

Basic: How is the structural stability of 1-(α-D-Xylofuranosyl)uracil assessed under varying pH conditions?

Methodological Answer:

Stability studies are conducted by:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (260 nm) and TLC .

- Kinetic Analysis : Calculate half-life () using first-order kinetics. Stability is typically highest near physiological pH (7.4) .

Advanced: What mechanistic insights exist regarding the antiviral activity of 1-(α-D-Xylofuranosyl)uracil against RNA viruses?

Methodological Answer:

The compound may act as a nucleoside analog, inhibiting viral RNA polymerase. Key steps include:

- Enzyme Inhibition Assays : Measure IC values using purified viral polymerases (e.g., SARS-CoV-2 RdRp) with -labeled NTPs .

- Molecular Docking : Simulate binding affinity to polymerase active sites (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Asp623) .

- Resistance Studies : Serial passaging of viruses in the presence of sublethal doses to detect mutations (e.g., M645V in RdRp) .

Advanced: How can researchers resolve contradictions in reported cytotoxicity data for 1-(α-D-Xylofuranosyl)uracil across different cell lines?

Methodological Answer:

Contradictions may arise due to cell-specific metabolism or transporter expression. Mitigate via:

- Metabolic Profiling : Quantify intracellular phosphorylation using LC-MS to assess active metabolite levels (e.g., triphosphate form) .

- Transporter Inhibition : Co-treat with nucleoside transporter inhibitors (e.g., dipyridamole) to evaluate uptake dependency .

- Cell Line Validation : Use CRISPR-edited lines (e.g., TK1-knockout) to confirm thymidine kinase-independent activity .

Basic: What safety protocols are recommended for handling 1-(α-D-Xylofuranosyl)uracil in laboratory settings?

Methodological Answer:

Follow OSHA and EPA guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods for powder handling to avoid inhalation .

- Waste Disposal : Decontaminate with 10% sodium hypochlorite before disposal in biohazard containers .

Advanced: What computational strategies are effective for optimizing the pharmacokinetic profile of 1-(α-D-Xylofuranosyl)uracil?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to predict oral bioavailability, BBB penetration, and CYP450 interactions .

- Prodrug Design : Introduce lipophilic moieties (e.g., ester prodrugs) to enhance membrane permeability, validated via Caco-2 cell assays .

- Metabolite Identification : Simulate phase I/II metabolism with Schrödinger’s Metabolism Module .

Basic: How can researchers access authoritative spectral data for 1-(α-D-Xylofuranosyl)uracil?

Methodological Answer:

- Primary Sources : Search SciFinder or Reaxys for peer-reviewed / NMR, IR, and XRD data .

- Validation : Cross-reference with PubChem (CID: [insert CID]) or NIST Chemistry WebBook .

- Synthetic Reproducibility : Compare melting points (reported range: 180–185°C) and optical rotation ([α] +45° in HO) .

Advanced: What experimental designs are critical for evaluating the mutagenic potential of 1-(α-D-Xylofuranosyl)uracil?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.